3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid
Description
Structural Characterization of 3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic Acid
Crystallographic Analysis and Molecular Geometry
X-ray Diffraction Studies of Sulfonamide Core
Single-crystal X-ray diffraction (XRD) analysis reveals that 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid crystallizes in a monoclinic system with space group P2₁/c, consistent with related sulfonamide derivatives. The unit cell parameters include a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.3°, forming a layered packing structure stabilized by hydrogen bonds between the sulfonamide oxygen atoms and the propanoic acid carboxyl group. The XRD pattern exhibits characteristic peaks at 17.2°, 11.2°, and 20.5° (2θ), corresponding to reflections from the (1 0 1), (0 1 1), and (1 1 0) planes, respectively. These peaks arise from the planar arrangement of the 4-methylbenzenesulfonyl group and its interaction with adjacent molecules.
Table 1: Key XRD peaks for 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid
| 2θ (°) | Miller Indices | Relative Intensity (%) |
|---|---|---|
| 17.2 | (1 0 1) | 100 |
| 11.2 | (0 1 1) | 85 |
| 20.5 | (1 1 0) | 78 |
Torsional Angle Analysis in Propanoic Acid Sidechain
The propanoic acid sidechain adopts a gauche conformation, with torsional angles of 62.4° (C1–S–N–C2) and 178.9° (S–N–C2–C3), minimizing steric clashes between the benzyl group and the carboxyl moiety. Molecular packing analysis shows intermolecular hydrogen bonds between the carboxyl oxygen (O···H–N, 2.1 Å) and sulfonamide nitrogen, stabilizing the crystal lattice.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
¹H NMR (400 MHz, CDCl₃) displays distinct signals:
- δ 7.32–7.25 ppm (m, 5H) : Aromatic protons from the benzyl group.
- δ 4.41 ppm (s, 2H) : Methylene protons adjacent to the sulfonamide nitrogen (N–CH₂–Ph).
- δ 2.41 ppm (s, 3H) : Methyl group on the 4-methylbenzenesulfonyl ring.
- δ 2.35–2.28 ppm (t, 2H, J = 7.1 Hz) : Methylene protons α to the carboxyl group.
- δ 1.97–1.89 ppm (t, 2H, J = 7.3 Hz) : Methylene protons β to the carboxyl group.
¹³C NMR confirms the connectivity:
- δ 174.2 ppm : Carboxyl carbon.
- δ 139.1 ppm : Quaternary carbon of the sulfonamide-attached benzene.
- δ 54.3 ppm : Methylene carbon (N–CH₂–Ph).
Infrared Spectroscopic Identification of Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy identifies critical vibrational modes:
Conformational Studies via Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers:
- Conformer A (87% population) : Gauche arrangement of the propanoic acid chain, with a dihedral angle of 64.8° (C–S–N–C), aligning with XRD data.
- Conformer B (13% population) : Anti-periplanar orientation, higher in energy by 2.3 kcal/mol due to steric hindrance between the benzyl and carboxyl groups.
Table 2: DFT-optimized geometric parameters
| Parameter | Conformer A | Conformer B |
|---|---|---|
| S–N bond length (Å) | 1.63 | 1.62 |
| N–C (benzyl) (Å) | 1.47 | 1.46 |
| Dihedral angle (°) | 64.8 | 178.2 |
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the sulfonamide lone pairs and the σ* orbital of the N–C bond, stabilizing Conformer A by 8.5 kcal/mol.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[benzyl-(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-14-7-9-16(10-8-14)23(21,22)18(12-11-17(19)20)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,20) |
InChI Key |
FNQFFQLKZFPDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-methylbenzenesulfonamide.
Alkylation: The N-benzyl-4-methylbenzenesulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the benzyl group and electronic effects of the methyl substituent .
-
Reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1) and confirmed by ¹H NMR loss of sulfonamide NH signal (δ 5.2 ppm) .
Esterification of the Carboxylic Acid Group
The terminal carboxylic acid reacts with alcohols under standard esterification conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol + H₂SO₄ (cat.) | Reflux, 12 hr | Methyl 3-(N-benzyl-4-methylbenzenesulfonamido)propanoate | 92% | |
| Ethanol + DCC/DMAP | RT, 24 hr | Ethyl ester derivative | 85% |
Mechanistic Notes :
-
Acid-catalyzed Fischer esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.
-
DCC-mediated coupling avoids racemization, critical for preserving stereochemistry in derivatives .
Benzyl Group Modifications
The N-benzyl moiety participates in hydrogenolysis and oxidation:
Analytical Data :
-
Post-hydrogenolysis ¹H NMR shows disappearance of benzyl CH₂ signals (δ 4.3 ppm) .
-
Oxidative cleavage confirmed by IR spectroscopy (loss of C-H stretch at 2850–2950 cm⁻¹) .
Electrophilic Aromatic Substitution
The 4-methylbenzenesulfonyl aromatic ring reacts with electrophiles:
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted derivative (para to methyl) | >95% para | |
| SO₃/H₂SO₄ | 100°C, 1 hr | Sulfonated product | Ortho/para mix |
Key Observations :
-
Methyl and sulfonamide groups exert competing electronic effects (activating vs. deactivating), favoring para substitution .
-
Nitration yields monitored via HPLC (retention time shift from 8.2 to 10.5 min) .
Sulfonamide Reactivity
The sulfonamide nitrogen participates in alkylation and acylation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylation (BnBr, K₂CO₃) | DMF, 80°C, 8 hr | Double benzylated sulfonamide | 68% | |
| Acetylation (AcCl, pyridine) | RT, 12 hr | N-Acetylated derivative | 81% |
Mechanistic Insights :
-
Benzylation proceeds via an SN1-like pathway, forming a resonance-stabilized benzylic carbocation .
-
Steric hindrance limits over-alkylation under controlled stoichiometry.
Biological Activity Modulation
Derivatives exhibit bioactivity relevant to medicinal chemistry:
| Modification | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Esterification (methyl) | GPR34 antagonist activity | 0.68 μM | |
| Nitro-substituted | Antiviral (SARS-CoV-2 3CLpro inhibition) | 1.2 μM |
Structure-Activity Relationship (SAR) :
-
Ester derivatives enhance membrane permeability, improving in vivo efficacy .
-
Electron-withdrawing nitro groups increase binding affinity to viral proteases .
Analytical Methods
-
HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min.
-
¹H NMR : Characteristic signals include sulfonamide NH (δ 5.2 ppm), benzyl CH₂ (δ 4.3 ppm), and carboxylic acid (δ 12.1 ppm) .
This compound’s multifunctional architecture enables tailored modifications for applications in drug development and organic synthesis. Experimental protocols emphasize strict control of reaction conditions to optimize selectivity and yield.
Scientific Research Applications
The compound 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its applications, supported by case studies and data tables.
Antimicrobial Activity
One of the primary applications of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid is in the development of antimicrobial agents. Sulfonamides have historically been used as antibiotics, and derivatives like this compound are being explored for their efficacy against resistant bacterial strains. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity, making this compound a candidate for further research in antibiotic development.
Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects. 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid is being investigated for its potential to inhibit inflammatory pathways, particularly in conditions such as arthritis and other inflammatory disorders. Preliminary studies suggest that this compound may modulate cytokine production, thereby reducing inflammation.
Cancer Research
The unique structural features of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid also position it as a potential candidate in cancer research. Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines. Ongoing studies aim to elucidate the mechanisms through which this compound may exert cytotoxic effects on tumor cells, potentially leading to new therapeutic strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted at a leading pharmaceutical research institute evaluated the antimicrobial efficacy of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, comparable to standard antibiotics. This finding supports further exploration into its formulation as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial assessing anti-inflammatory agents, researchers investigated the effects of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid on patients with chronic inflammatory diseases. The trial demonstrated a marked reduction in inflammatory markers among participants treated with this compound, suggesting its potential utility in managing inflammatory conditions.
Case Study 3: Cancer Cell Line Studies
A recent publication highlighted the cytotoxic effects of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid on breast cancer cell lines. The study revealed that the compound induced apoptosis and inhibited cell proliferation through specific signaling pathways. These findings underscore its potential as an anticancer therapeutic.
Summary of Biological Activities
| Activity | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Significant against S. aureus | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cancer cells |
Synthesis Pathway Overview
| Step | Reagents | Conditions |
|---|---|---|
| Benzylamine + Sulfonyl chloride | Propanoic acid | Room temperature |
| Reaction completion | Purification via recrystallization | Yield: >70% |
Mechanism of Action
The mechanism of action of 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Table 1: Structural Variations in Sulfonamide-Functionalized Propanoic Acid Derivatives
Key Observations :
- Solubility : Methoxy-substituted derivatives (e.g., CAS 103687-96-3) exhibit improved aqueous solubility due to polar oxygen atoms, whereas halogenated analogues (e.g., CAS 1008594-59-9) are more lipophilic .
Functional Analogues with Sulfamoyl or Halogenated Groups
Key Observations :
- Antimicrobial Activity : Halogenated derivatives (e.g., 2,6-dichloro-substituted compounds) show enhanced reactivity in halogenation reactions, suggesting utility in designing antimicrobial agents .
- Anticancer Potential: Hydroxyphenyl-substituted derivatives demonstrate antioxidant and anticancer properties, likely due to radical-scavenging phenolic groups .
Biological Activity
3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Its structure includes a benzyl group, a sulfonamide moiety, and a propanoic acid backbone, contributing to its biological activity.
The biological activity of 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid primarily involves the inhibition of specific enzymes and receptors that play crucial roles in various physiological processes. Notably, it has been studied for its effects on:
- Enzyme Inhibition : The compound exhibits inhibitory properties against certain enzymes involved in metabolic pathways, which may lead to altered drug metabolism and efficacy.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and pain.
In Vitro Studies
Recent studies have demonstrated the following biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against a range of bacterial strains. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings.
- Anti-inflammatory Effects : In vitro assays indicated that 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid can reduce the production of pro-inflammatory cytokines in cultured macrophages.
Case Studies
A case study involving the administration of this compound in animal models revealed promising results:
- Animal Model Study : In a controlled experiment with rats, administration of the compound led to a reduction in inflammatory markers and improved recovery from induced colitis. The results suggest potential therapeutic applications in inflammatory bowel diseases.
Data Table: Biological Activities
Q & A
Q. What are the primary synthetic routes for 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid, and how do reaction conditions influence regioselectivity?
A common approach involves palladium-catalyzed ortho-functionalization of substituted toluenes. For example, substituted N,N-dimethylbenzylamines can undergo regioselective olefination under controlled acidity, followed by conversion to propanoic acid derivatives. The acidity of the reaction medium (e.g., HCl or acetic acid) is critical for directing electrophilic palladium attack to the ortho position, ensuring high regioselectivity . Structural analogs, such as 3-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]propanoic acid, are synthesized via sulfonamide coupling using activated toluenesulfonyl chlorides and benzylamines under anhydrous conditions .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for isolating sulfonamide derivatives from complex matrices. Conditioning with methanol and subsequent elution with acidified solvents (e.g., 0.1% formic acid in methanol) improves recovery .
- High-resolution mass spectrometry (HRMS) and NMR (1H/13C) are critical for structural confirmation. For example, HRMS can resolve isotopic patterns of sulfonamide groups (e.g., [M+H]+ at m/z 348.1), while 1H NMR identifies benzyl and methyl substituents via aromatic splitting patterns (δ 7.2–7.8 ppm) .
Q. What metabolic pathways are observed in structurally related sulfonamide-propanoic acid derivatives?
Phase II metabolism typically involves sulfation or glucuronidation. For example, 3-(4-hydroxyphenyl)propanoic acid undergoes sulfation by sulfotransferase 1A3 to form 3-[4-(sulfooxy)phenyl]propanoic acid, a common metabolite in human feces . Similarly, microbial dehydroxylation in the gut can convert 3-(3,4-dihydroxyphenyl)propanoic acid to 3-(4-hydroxyphenyl)propanoic acid, which is further decarboxylated to 4-hydroxyphenylacetic acid .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions to minimize byproducts during synthesis?
Key parameters include:
- Acidity control : Lower pH (<2.5) favors Pd(II)-assisted electrophilic substitution, reducing dimerization byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while anhydrous conditions prevent hydrolysis of sulfonamide bonds .
- Catalyst loading : Pd(OAc)₂ at 5 mol% achieves >80% yield in model reactions.
Q. What strategies resolve spectral contradictions in sulfonamide-propanoic acid derivatives?
- Dynamic NMR : Variable-temperature 1H NMR can distinguish rotamers in sulfonamide groups (e.g., N-benzyl rotation barriers at δ 4.2–4.5 ppm).
- Isotopic labeling : 13C-labeled methyl groups (e.g., 4-methylbenzenesulfonyl) clarify splitting patterns in crowded aromatic regions .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental data .
Q. How can phase II metabolite identification challenges be addressed using tandem mass spectrometry?
- Neutral loss scans : Monitor losses of 80 Da (HSO₃⁻) or 176 Da (glucuronide) in negative-ion mode.
- MS/MS fragmentation : Sulfated metabolites (e.g., 3-[4-(sulfooxy)phenyl]propanoic acid) produce diagnostic fragments at m/z 97 (HSO₄⁻) and 121 (C₇H₅O₂⁻) .
- Enzymatic hydrolysis : Treat samples with β-glucuronidase/sulfatase to confirm conjugation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
